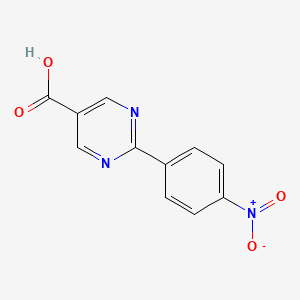

2-(4-Nitrophenyl)pyrimidine-5-carboxylic acid

Description

Properties

Molecular Formula |

C11H7N3O4 |

|---|---|

Molecular Weight |

245.19 g/mol |

IUPAC Name |

2-(4-nitrophenyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H7N3O4/c15-11(16)8-5-12-10(13-6-8)7-1-3-9(4-2-7)14(17)18/h1-6H,(H,15,16) |

InChI Key |

SOSUQOPJFAIMGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Method Overview

This classical approach involves the cyclization of suitable amidines or β-dicarbonyl compounds with appropriate aldehydes or nitriles to form the pyrimidine ring, followed by nitration and carboxylation steps to introduce the nitrophenyl and carboxylic acid functionalities.

Stepwise Process

Research Findings

- The patent US3523119A describes an improved process for synthesizing pyrimidine-5-carboxylic acids with various substitutions, including nitro groups, via condensation reactions using readily available malonic acid derivatives and formamides, followed by nitration and oxidation steps.

- The process emphasizes simplicity, high yield, and purity, with reaction temperatures between 10°C and 110°C, and often employs inert solvents such as dimethylformamide.

Synthesis via Heterocyclic Ring Expansion and Functionalization

Method Overview

This modern approach involves heterocyclic ring expansion, particularly using N-aminopyrazoles or triazines , followed by selective nitration and subsequent functionalization to introduce the nitrophenyl group at the 2-position.

Key Steps

Research Findings

- The reaction scope study indicates that methyl 1,2,3-triazine-5-carboxylate reacts with amidines at room temperature, allowing the synthesis of substituted pyrimidines efficiently.

- The process involves oxidation of MBH adducts, followed by condensation with amidines, which can be tailored to include the 4-nitrophenyl group through subsequent aromatic substitution or nitration steps.

Specific Synthesis of 2-(4-Nitrophenyl)pyrimidine-5-carboxylic Acid

Methodology Based on Patent and Literature

a. Starting Material Preparation:

- The process begins with malonic acid derivatives or β-dicarbonyl compounds that are nitrated to introduce the nitro group on the phenyl ring, yielding 4-nitrobenzaldehyde or related intermediates.

- Condensation of nitrated aldehyde with urea derivatives or amidines under reflux in inert solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This step is facilitated by catalysts like sodium ethoxide or potassium carbonate.

c. Cyclization and Functional Group Transformation:

- Cyclization occurs via nucleophilic attack of amidine nitrogen on the nitrile or carbonyl group, forming the pyrimidine ring.

- The intermediate is then oxidized or hydrolyzed to introduce the carboxylic acid at the 5-position.

- The carboxylic acid group is introduced through oxidation of the methyl or aldehyde substituents or via direct carboxylation of the pyrimidine core using carbon dioxide under pressure.

Research Data Table: Synthesis Parameters

Notes and Considerations

- Reaction Conditions: Most methods operate within moderate temperature ranges (around 80–120°C) to optimize yields and minimize side reactions.

- Purification: Crystallization and chromatography are standard to purify intermediates and final products.

- Yield Optimization: Use of inert atmospheres (nitrogen or argon) and anhydrous conditions enhances purity and yield.

- Safety: Nitration steps require careful control of temperature and concentration due to the risk of explosive mixtures.

Summary of Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Condensation of β-dicarbonyl compounds | Simple, high yield, readily available reagents | Requires nitration step, potential for side reactions |

| Ring expansion of pyrazoles/triazines | Versatile, allows diverse substitutions | More complex, multi-step process |

| Direct functionalization of precursors | Precise control over substitution pattern | May require multiple purification steps |

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic applications due to its ability to interact with specific biological targets.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the pyrimidine ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Nitro Group vs. Methyl/Trifluoromethyl : The nitro group in the target compound is a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid group compared to methyl or trifluoromethyl analogs. This property may improve solubility in polar solvents or reactivity in coupling reactions.

- Aromatic vs.

- Amino and Thio Groups: Amino groups () introduce hydrogen-bonding capability, while thio groups () enable disulfide bond formation or coordination chemistry.

Biological Activity

2-(4-Nitrophenyl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis and Structural Characteristics

The synthesis of 2-(4-nitrophenyl)pyrimidine-5-carboxylic acid typically involves the reaction of 4-nitroaniline with pyrimidine derivatives under specific conditions to yield the desired carboxylic acid. The presence of the nitrophenyl group is crucial as it influences the biological activity and solubility of the compound.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2-(4-nitrophenyl)pyrimidine-5-carboxylic acid. Research indicates that compounds with similar structures exhibit potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. For instance, studies report IC50 values for COX-2 inhibition in related compounds ranging from 0.04 to 0.09 μmol, indicating significant anti-inflammatory potential .

2. Anticancer Activity

The anticancer properties of pyrimidine derivatives have been well-documented. Compounds bearing the pyrimidine ring have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, structural modifications in similar compounds have led to IC50 values as low as 1.50 μM against human leukemia cell lines, suggesting that 2-(4-nitrophenyl)pyrimidine-5-carboxylic acid may also possess similar anticancer activities .

3. Antimicrobial Activity

Pyrimidine derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that compounds with a pyrimidine core exhibit significant antibacterial and antifungal activities against various pathogens, including resistant strains. The minimum inhibitory concentration (MIC) values reported for related compounds suggest that they may be effective against a range of microbial infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of 2-(4-nitrophenyl)pyrimidine-5-carboxylic acid. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., nitro) | Increase anti-inflammatory activity |

| Electron-donating groups (e.g., methoxy) | Potentially enhance anticancer effects |

Research suggests that substituents on the pyrimidine ring can significantly influence both the pharmacokinetic properties and biological efficacy of these compounds .

Case Studies

Recent case studies involving similar pyrimidine derivatives provide insight into their therapeutic potential:

- Case Study 1 : A study demonstrated that a series of substituted pyrimidines showed promising results in inhibiting COX-2 activity, with notable reductions in inflammatory markers in animal models .

- Case Study 2 : Another investigation focused on the anticancer effects of pyrimidine derivatives, revealing significant cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values below 10 μM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-nitrophenyl)pyrimidine-5-carboxylic acid, and how can purity be maximized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling using a boronic acid derivative (e.g., 4-nitrophenylboronic acid) and a halogenated pyrimidine-5-carboxylic acid ester, followed by hydrolysis. For example, ethyl ester intermediates (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) are hydrolyzed using NaOH in ethanol/water, acidified with HCl, and purified via ethyl acetate extraction and magnesium sulfate drying . LCMS and HPLC are critical for tracking reaction progress and purity (e.g., LCMS: m/z 338 [M+H]⁺; HPLC retention time: 1.26 minutes) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology : Use a combination of:

- LCMS/HPLC : To confirm molecular weight (e.g., m/z 338 [M+H]⁺) and retention time .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretches at ~1620 cm⁻¹) .

- NMR : Resolve aromatic protons and confirm substitution patterns (e.g., δ 8.5–9.0 ppm for pyrimidine protons) .

Discrepancies in data (e.g., conflicting LCMS vs. HPLC results) should be resolved by repeating analyses under standardized conditions.

Q. How can researchers troubleshoot low yields during hydrolysis of ester intermediates?

- Methodology : Optimize reaction time, temperature, and stoichiometry. For example, hydrolysis of ethyl esters typically requires 1–2 hours at room temperature with 2 eq NaOH . Incomplete reactions may arise from steric hindrance; switching to THF/water as a solvent system or increasing temperature to 50–60°C can improve efficiency. Monitor pH during acidification to avoid premature precipitation .

Advanced Research Questions

Q. What strategies are effective for designing derivatives of this compound to enhance bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents on the pyrimidine ring (e.g., trifluoromethyl groups) or the phenyl ring (e.g., electron-withdrawing nitro groups) to alter electronic and steric properties .

- Synthetic Routes : Use cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce heteroaryl or piperazine moieties, as seen in analogous compounds .

- Biological Assays : Test cytotoxicity (e.g., against HCT116 or EAC cells) and compare IC₅₀ values to identify potent analogs .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology : Perform X-ray crystallography to determine bond lengths, angles, and packing motifs. For example, analogous pyrimidine derivatives show C–N bond lengths of ~1.33 Å and dihedral angles <10° between aromatic rings, indicating planarity critical for π-π interactions . Discrepancies between computational models (e.g., DFT) and experimental data should be addressed by refining crystallization conditions (e.g., solvent polarity, slow evaporation).

Q. What mechanistic insights can be gained from studying the compound’s stability under varying conditions?

- Methodology :

- Kinetic Studies : Monitor degradation rates under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 25–60°C) via HPLC .

- Thermal Analysis : Use DSC/TGA to identify decomposition temperatures (e.g., analogs degrade at >200°C) .

- Light Sensitivity : Store samples in amber vials under inert gas if UV-Vis spectroscopy shows photodegradation .

Q. How do conflicting bioassay results arise, and how can they be reconciled?

- Methodology :

- Assay Validation : Ensure consistent cell lines (e.g., HCT116 vs. HeLa) and protocols (e.g., MTT vs. ATP luminescence) .

- Solubility Effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.

- Data Normalization : Include positive controls (e.g., doxorubicin) and normalize to cell viability baselines .

Q. What computational tools are effective for predicting binding modes with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases, carbonic anhydrases). For pyrimidine analogs, sulfonamide or carboxylate groups often anchor to zinc ions in active sites .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted complexes .

Methodological Notes

- Synthesis : Prioritize boronic acid coupling partners with minimal steric bulk to enhance reaction efficiency .

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) for intermediates and recrystallization (e.g., ethanol/water) for final products .

- Data Reproducibility : Document solvent batches, humidity, and equipment calibration to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.